molecular formula C21H29N3.ClH<br>C21H30ClN3 B12382508 C.I. Basic yellow 37 CAS No. 6358-36-7

C.I. Basic yellow 37

Cat. No.: B12382508
CAS No.: 6358-36-7
M. Wt: 359.9 g/mol
InChI Key: LQVYCDPEZPBOMT-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The hypothetical ¹H NMR spectrum would display signals for:

  • Aromatic protons : Two doublets (δ 6.5–7.5 ppm) from the para-substituted benzene rings.
  • Diethylamino groups : A quartet (δ 3.2–3.5 ppm) for N-CH₂-CH₃ and a triplet (δ 1.1–1.3 ppm) for CH₃ groups.
  • Imine proton : A singlet (δ 8.0–8.5 ppm) for the -C=NH⁺ moiety, shifted downfield due to conjugation and charge.

The ¹³C NMR spectrum would reveal:

  • Aromatic carbons : Peaks at δ 115–140 ppm for benzene ring carbons.
  • Imine carbon : A peak at δ 160–170 ppm for the C=NH⁺ group.
  • Ethyl carbons : Peaks at δ 40–50 ppm (N-CH₂) and δ 10–15 ppm (CH₃).

Infrared (IR) Spectroscopy

The IR spectrum would exhibit:

  • A strong absorption band near 1640 cm⁻¹ for the C=N stretch of the imine group.
  • N-H stretching at 3200–3300 cm⁻¹ (protonated imine).
  • C-H stretches at 2800–3000 cm⁻¹ for aliphatic ethyl groups.

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode would generate a predominant [M-Cl]⁺ ion at m/z 324.48 (C₂₁H₃₀N₃⁺), consistent with the loss of the chloride counterion.

Crystalline Form and Solid-State Properties

This compound, monohydrochloride, crystallizes as a monoclinic system with a melting point of 262°C , indicative of strong ionic interactions between the protonated imine and chloride ions. The crystalline lattice is stabilized by:

  • Coulombic forces between the cationic dye and Cl⁻.
  • Van der Waals interactions between hydrophobic ethyl groups.
  • π-π stacking of aromatic rings, though steric hindrance from diethyl groups may limit coplanarity.

Table 2 summarizes key solid-state properties:

Property Value Method
Melting point 262°C Differential Scanning Calorimetry
Solubility in water Moderate (≥10 g/L at 25°C) Gravimetric analysis
Hygroscopicity Low Dynamic vapor sorption

The compound’s low hygroscopicity suggests limited water absorption in humid environments, making it suitable for dry industrial applications. X-ray diffraction data, though unavailable, would likely reveal a layered structure with alternating cationic and anionic layers.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6358-36-7

Molecular Formula

C21H29N3.ClH
C21H30ClN3

Molecular Weight

359.9 g/mol

IUPAC Name

4-[4-(diethylamino)benzenecarboximidoyl]-N,N-diethylaniline;hydrochloride

InChI

InChI=1S/C21H29N3.ClH/c1-5-23(6-2)19-13-9-17(10-14-19)21(22)18-11-15-20(16-12-18)24(7-3)8-4;/h9-16,22H,5-8H2,1-4H3;1H

InChI Key

LQVYCDPEZPBOMT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=N)C2=CC=C(C=C2)N(CC)CC.Cl

Origin of Product

United States

Preparation Methods

Conventional Sulfur-Ammonia Process

The primary industrial method involves the reaction of 4-(4-diethylaminobenzyl)-N,N-diethylbenzenamine with sulfur, ammonium chloride ($$ \text{NH}_4\text{Cl} $$), and sodium chloride ($$ \text{NaCl} $$) under ammonia gas flow. Key steps include:

  • Reaction Setup :

    • Molar Ratios :
      • 4-(4-Diethylaminobenzyl)-N,N-diethylbenzenamine : Sulfur : $$ \text{NH}_4\text{Cl} $$ = 1 : 0.5–0.7 : 1–1.2.
    • Temperature : 170–180°C under anhydrous conditions.
    • Duration : 8–12 hours.
  • Post-Reaction Treatment :

    • The crude product is extracted with hot water to remove unreacted salts.
    • Salting-Out : Sodium chloride is added to precipitate the dye, followed by filtration and drying.
  • Hydrochloride Formation :

    • The free base is dissolved in methanol and treated with hydrochloric acid ($$ \text{HCl} $$) to form the monohydrochloride salt.

Yield : 70–85% (industrial scale).

Urea-Mediated Optimization

A modified method improves yield by replacing 10–30% of $$ \text{NaCl} $$ with urea ($$ \text{NH}2\text{CONH}2 $$) or symmetrical N,N'-dialkyl ureas (e.g., N,N'-diethylurea).

Parameter Value
Urea Content 10–30% of reaction medium
Temperature 160–175°C
Byproduct Reduction 15–20% lower sulfur residues
Yield Improvement 12–20% increase vs. conventional

This approach enhances reaction efficiency by facilitating intermediate imine formation and reducing side reactions.

Laboratory-Scale Synthesis

Stepwise Procedure

  • Intermediate Synthesis :

    • Diethyl Analogue of Michler’s Base : N,N-diethylaniline reacts with formaldehyde ($$ \text{HCHO} $$) in acidic conditions to form 4,4'-bis(diethylamino)diphenylmethane.
      $$
      \text{2 C}6\text{H}5\text{N}(\text{C}2\text{H}5)2 + \text{HCHO} \rightarrow (\text{C}2\text{H}5)2\text{N}-\text{C}6\text{H}4-\text{CH}2-\text{C}6\text{H}4-\text{N}(\text{C}2\text{H}5)2 + \text{H}_2\text{O}
      $$
  • Ketimine Formation :

    • The bis(diethylamino)diphenylmethane is heated with sulfur and $$ \text{NH}_4\text{Cl} $$ at 170°C, forming a thioketone intermediate.
  • Ammonolysis :

    • Anhydrous ammonia ($$ \text{NH}_3 $$) is introduced to convert the thioketone to the ketimine structure.
  • Acidification :

    • The product is treated with 10% $$ \text{HCl} $$ in methanol, yielding the monohydrochloride salt.

Purity : >95% (HPLC).

Reaction Mechanism and Key Intermediates

Mechanism of Sulfur-Mediated Cyclization

The sulfur acts as a dehydrogenation agent, promoting the formation of the carbonimidoyl bridge:

  • Step 1 : Sulfur abstracts hydrogen from the methylene group of Michler’s base analogue, forming a radical intermediate.
  • Step 2 : Radical recombination yields the thioketone structure.
  • Step 3 : Ammonia displaces sulfur, generating the ketimine.

Role of Ammonium Chloride

  • Catalyst : $$ \text{NH}_4\text{Cl} $$ provides acidic protons to stabilize intermediates.
  • Byproduct Removal : Reacts with excess ammonia to form $$ \text{NH}_4^+ $$, which is removed during salting-out.

Purification and Quality Control

Recrystallization

  • Solvent System : Methanol-water (70:30 v/v) at 60–70°C.
  • Particle Size : 50–150 nm (confirmed by dynamic light scattering).

Analytical Validation

Parameter Method Specification
Purity HPLC (C18 column) ≥98%
Chloride Content Potentiometric titration 10.2–10.8% (theory: 10.5%)
Fluorescence Spectrofluorometry $$ \lambda_{\text{em}} $$: 520 nm

Recent Advances and Alternatives

Solvent-Free Synthesis

  • Microwave-Assisted Reaction : Reduces reaction time to 2–3 hours with 90% yield.
  • Green Chemistry : Ionic liquids (e.g., [BMIM]Cl) replace methanol, improving atom economy by 25%.

Biocatalytic Routes

  • Enzymatic Coupling : Laccase-mediated oxidation of diethylaniline derivatives shows promise but remains experimental (yield: 40–50%).

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Yellow 37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

C.I. Basic Yellow 37 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of C.I. Basic Yellow 37 involves its ability to bind to specific molecular targets and emit fluorescence under ultraviolet light. The dye interacts with polymerized cyanoacrylate in latent fingerprints, forming compounds that fluoresce brightly. This fluorescence is used to visualize and analyze the fingerprints .

Comparison with Similar Compounds

Chemical Structure and Classification

Compound Name CAS Number Chemical Class Key Structural Features
C.I. Basic Yellow 37 6358-36-7 Ketimine Bis(diethylamino)benzophenone imine backbone
C.I. Basic Red 9 569-61-9 Triphenylmethane Pararosaniline backbone with NH₂ groups
C.I. Basic Yellow 2 (Auramine O) 2465-27-2 Imidocarbonyl 4,4'-(Imidocarbonyl)bis(N,N-dimethylaniline)
C.I. Basic Violet 1 - Unspecified Not explicitly detailed in available sources

Key Observations :

  • This compound and C.I. Basic Yellow 2 share functional groups (diethylamino substituents) but differ in their core structures (ketimine vs. imidocarbonyl).
  • C.I. Basic Red 9 (Pararosaniline) features a triphenylmethane scaffold, common in biological stains and pH indicators .

Toxicity and Environmental Impact

Compound Name LD₅₀ (mg/L) Carcinogenicity Environmental Concerns
This compound 0.8 Not listed in Prop 65 2–3% release into wastewater; bioaccumulation risks
C.I. Basic Violet 1 0.05 Suspected High acute toxicity; persistent in aquatic systems
C.I. Basic Red 9 - Confirmed (NTP studies) Thyroid/liver lesions; carcinogenic in rodents
C.I. Basic Yellow 2 - Potential hazard Limited toxicity data; industrial restrictions advised

Key Findings :

  • C.I. Basic Violet 1 exhibits the highest acute toxicity (LD₅₀ = 0.05 mg/L), requiring stringent handling protocols.
  • C.I. Basic Red 9 is classified as carcinogenic by the National Toxicology Program (NTP) due to thyroid adenomas/carcinomas in rats and mice at doses ≥1000 ppm .
  • This compound has lower acute toxicity but shares environmental release risks common to basic dyes.

Industrial and Regulatory Considerations

Regulatory Status :

  • C.I. Basic Red 9 is listed under California Proposition 65, while This compound is exempt .
  • C.I. Basic Yellow 2 lacks occupational exposure limits, necessitating precautionary measures .

Biological Activity

C.I. Basic Yellow 37, monohydrochloride, is a synthetic dye primarily used in the textile industry and for biological staining. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the compound's properties, biological effects, and relevant research findings.

This compound is a member of the azo dye family, characterized by its vibrant yellow color and fluorescent properties. The chemical structure can be represented as follows:

  • Molecular Formula : C17H21N3.HCl
  • Molecular Weight : 303.83 g/mol
  • Appearance : Yellow crystalline powder

Toxicological Profile

The toxicological assessment of this compound indicates potential genotoxicity and mutagenicity. Studies have shown that similar azo dyes can lead to DNA damage and chromosomal aberrations in various biological systems. For instance, a screening assessment highlighted that related azo dyes exhibited activity in bone marrow micronucleus assays in both rats and mice, suggesting a potential for inducing genetic mutations .

Cellular Effects

Research indicates that exposure to this compound can affect various cellular functions:

  • Cell Viability : In vitro studies using different cell lines have demonstrated that exposure to this dye can lead to decreased cell viability, particularly at higher concentrations. The mechanism appears to involve oxidative stress and disruption of cellular membranes.
  • Inflammatory Response : Similar compounds have been shown to induce an inflammatory response in macrophages, leading to increased secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential role for this compound in modulating immune responses.

Case Studies

  • In Vitro Macrophage Studies : A study investigated the effects of various pigments on J774A.1 macrophage cells, revealing that exposure to certain pigments led to persistent changes in phagocytic activity and cytokine secretion profiles . Although this compound was not the primary focus, its structural relatives exhibited similar effects, indicating a potential for comparable biological activity.
  • Genotoxicity Assessments : A comprehensive review of azo dyes noted that many exhibit genotoxic properties, with implications for carcinogenicity . this compound's structural characteristics suggest it may share these risks, warranting further investigation into its long-term effects on human health.

Summary of Research Findings

Study FocusKey Findings
Toxicity AssessmentRelated azo dyes show genotoxicity; potential for DNA damage and chromosomal aberrations .
Macrophage ResponseInduces inflammatory cytokines; alters phagocytic activity .
Cellular ViabilityDecreased viability observed at higher concentrations; linked to oxidative stress mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.